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Compound of Interest

Compound Name: Desmethyl Erlotinib Acetate

Cat. No.: B021690 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of

Desmethyl Erlotinib Acetate (OSI-420), the primary active metabolite of the tyrosine kinase

inhibitor Erlotinib, in rat models. The following sections detail quantitative pharmacokinetic data,

experimental methodologies, and relevant biological pathways to support further research and

development in this area.

Core Pharmacokinetic Parameters of Desmethyl
Erlotinib (OSI-420) in Rats
The pharmacokinetic profile of Desmethyl Erlotinib (OSI-420) has been characterized in

Sprague-Dawley rats following oral administration of Erlotinib. The key parameters are

summarized below.

Table 1: Plasma Pharmacokinetic Parameters of
Desmethyl Erlotinib (OSI-420) in Male Sprague-Dawley
Rats
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Parameter Control Group (Normal Saline)

Cmax (ng/mL) 455.32 ± 67.24

AUC(0-∞) (ng·h/mL) 4875.29 ± 733.41

CLz/F (L/h/kg) 3.15 ± 0.48

Data represents mean ± standard deviation. These parameters were determined following a

single oral administration of 15 mg/kg Erlotinib.[1]

Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and

replication of pharmacokinetic studies. The following protocol outlines the key steps involved in

determining the pharmacokinetic profile of Desmethyl Erlotinib in rats.

Animal Model and Dosing
Species: Male Sprague-Dawley rats.[1]

Housing: Animals are typically housed in a controlled environment with regulated

temperature, humidity, and light-dark cycles, and provided with standard chow and water ad

libitum.

Dosing: A single oral dose of 15 mg/kg of Erlotinib is administered to the rats.[1]

Sample Collection and Analysis
Blood Sampling: Blood samples are collected from the rats at predetermined time points

post-administration.

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

Analytical Method: The concentration of Desmethyl Erlotinib (OSI-420) in the plasma

samples is quantified using a validated Ultra Performance Liquid Chromatography-Tandem

Mass Spectrometry (UPLC-MS/MS) method.[1]
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Pharmacokinetic Analysis
The plasma concentration-time data for Desmethyl Erlotinib is analyzed using non-

compartmental analysis to determine the key pharmacokinetic parameters, including Cmax,

AUC, and clearance (CLz/F).[1]

Metabolic Pathway and Experimental Workflow
Visualizing the metabolic conversion of Erlotinib and the typical workflow of a pharmacokinetic

study can provide a clearer understanding of the processes involved.
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Metabolism of Erlotinib to its active metabolite.
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The metabolism of Erlotinib to its active metabolite, Desmethyl Erlotinib (OSI-420), is primarily

mediated by cytochrome P450 enzymes, with CYP3A4, CYP3A5, and CYP1A1 playing the

most significant roles.[2] This biotransformation occurs through O-demethylation.[3]
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Pharmacokinetic Study Workflow in Rats
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Typical workflow for a pharmacokinetic study.
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The workflow for a typical pharmacokinetic study in rats involves several key stages, from

animal acclimatization to the final analysis and reporting of pharmacokinetic parameters.[1][4]

[5] This systematic process ensures the generation of reliable and reproducible data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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